5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one
CAS No.: 681473-86-9
Cat. No.: VC16822279
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681473-86-9 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 5-acetyl-4-methyl-3,4-dihydro-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C8H11NO2/c1-5-3-8(11)9-4-7(5)6(2)10/h4-5H,3H2,1-2H3,(H,9,11) |
| Standard InChI Key | KQNFWPZPMIRQPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=O)NC=C1C(=O)C |
Introduction
5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound belonging to the pyridone family, characterized by its dihydropyridinone core structure. Compounds of this class are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and material sciences. The structure of this compound consists of a pyridinone ring substituted with an acetyl group at position 5 and a methyl group at position 4.
Synthesis Pathways
The synthesis of 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one typically involves multicomponent reactions (MCRs). These reactions are efficient and widely used for constructing complex heterocyclic frameworks.
Example Synthesis:
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Starting Materials:
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Acetylacetone
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Ammonium acetate
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Formaldehyde or other aldehydes
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Reaction Conditions:
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Reflux in ethanol or another polar solvent.
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Catalysts such as p-toluenesulfonic acid or sodium acetate may be employed.
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Mechanism:
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The reaction proceeds via condensation, cyclization, and tautomerization steps to form the dihydropyridinone ring.
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Pharmaceutical Potential
Pyridones, including derivatives like 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one, have been studied for their biological activities:
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Antimicrobial Activity: Effective against bacterial and fungal strains.
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Antioxidant Properties: Scavenging free radicals due to the electron-rich pyridone core.
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Anti-inflammatory Applications: Potential inhibitors of enzymes like cyclooxygenase.
Material Science
The compound's conjugated system makes it a candidate for use in organic electronics or as a precursor for functionalized polymers.
Analytical Data
To confirm the identity and purity of 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one, several analytical techniques are employed:
| Method | Key Observations |
|---|---|
| NMR Spectroscopy | Proton (H) and Carbon (C) signals confirm substituent positions. |
| IR Spectroscopy | Peaks at ~1700 cm (C=O stretch) and ~3200 cm (N-H stretch). |
| Mass Spectrometry | Molecular ion peak at m/z = 153 confirms molecular weight. |
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